11-Oxo-androsterone glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

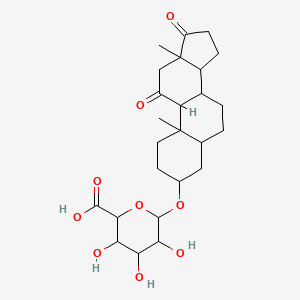

11-oxo-Androsterone glucuronide, also known as 11-oxo-etiocholanolone glucuronide, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

This compound is a steroid glucosiduronic acid.

Wissenschaftliche Forschungsanwendungen

Clinical Significance and Hormonal Regulation

11-Oxo-androsterone glucuronide is primarily associated with androgen metabolism. It serves as a biomarker for assessing adrenal androgen production and is particularly relevant in conditions such as:

- Polycystic Ovary Syndrome (PCOS) : Studies have shown that women with PCOS exhibit elevated levels of 11-oxygenated androgens, including this compound. These steroids may correlate with insulin resistance markers, indicating their potential role in metabolic dysregulation associated with PCOS .

- Congenital Adrenal Hyperplasia (CAH) : In patients with CAH, particularly those with 21-hydroxylase deficiency, increased levels of adrenal-derived steroids are observed. The ratio of this compound to testosterone may serve as a clinical indicator for disease management .

Cancer Research

The role of this compound extends into oncology, particularly concerning prostate cancer:

- Castration-Resistant Prostate Cancer (CRPC) : 11-Oxygenated androgens have been identified as persistent activators of the androgen receptor even after androgen deprivation therapy. This suggests that they could be contributing factors in the progression of CRPC. Specifically, 11-ketotestosterone, a related compound, is noted for its potent androgenic activity . The presence of this compound in this context may provide insights into therapeutic resistance mechanisms .

Metabolic Disorders

Emerging research highlights the correlation between this compound levels and metabolic health:

- Gestational Diabetes Mellitus : Elevated levels of this metabolite have been linked to gestational diabetes, suggesting its potential as a biomarker for early risk assessment during pregnancy .

- Liver Injury Correlation : A study indicated that levels of this compound were positively correlated with liver injury markers in cases of wild mushroom poisoning, highlighting its relevance in toxicology and liver health monitoring .

Research Tools and Databases

The RaMP-DB 2.0 database provides an extensive resource for researchers interested in metabolomics, including data on this compound. It offers tools for functional interpretation of multi-omic data, facilitating the analysis of pathways and chemical classes relevant to this metabolite .

| Application Area | Specific Findings |

|---|---|

| Hormonal Regulation | Elevated in PCOS; potential indicator in CAH |

| Cancer Research | Persistent androgen activity in CRPC |

| Metabolic Disorders | Linked to gestational diabetes; correlated with liver injury |

Case Study 1: PCOS and Androgen Levels

In a cohort study involving women diagnosed with PCOS, significant elevations in serum concentrations of this compound were observed compared to controls. The study explored correlations between these steroid levels and markers of insulin resistance, suggesting that monitoring this metabolite could enhance understanding of metabolic risks associated with PCOS .

Case Study 2: Prostate Cancer Progression

A longitudinal study on patients with CRPC demonstrated that despite treatment aimed at reducing testosterone levels, patients exhibited persistent elevations in 11-oxygenated androgens. This persistence was linked to disease progression, emphasizing the need for further research into targeted therapies that address these metabolites .

Eigenschaften

Molekularformel |

C25H36O9 |

|---|---|

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

6-[(10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32) |

InChI-Schlüssel |

QTXWOOLAHRQMGZ-UHFFFAOYSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.